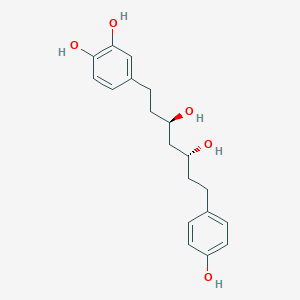

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane

Description

Taxonomic Position within Diarylheptanoid Family

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane is a linear diarylheptanoid, a subclass of plant secondary metabolites characterized by a seven-carbon aliphatic chain linking two aromatic rings. Diarylheptanoids are taxonomically distributed across 10 plant families, with prominent occurrences in Zingiberaceae (e.g., Curcuma spp.) and Betulaceae. This compound has been isolated from Curcuma kwangsiensis, Curcuma comosa, and Tacca chantrieri, aligning it with Zingiberaceae-derived metabolites.

Linear diarylheptanoids like this compound differ from cyclic variants (e.g., myricanone) by lacking intramolecular bridges between aromatic groups. Its structural simplicity places it within Type I linear diarylheptanoids, which feature hydroxyl and methoxy substitutions on both phenyl rings and a fully saturated heptane chain.

Historical Development of Diarylheptanoid Research

Diarylheptanoid research originated with the isolation of curcumin from Curcuma longa in 1815, but structural elucidation of this compound class accelerated in the late 20th century. The discovery of this compound marked a milestone in understanding structurally complex phenolic metabolites:

- 1990s : Advances in NMR spectroscopy enabled differentiation of linear vs. cyclic diarylheptanoids.

- 2000s : Curcuma comosa studies revealed estrogenic diarylheptanoids, including this compound.

- 2010s : Synthetic efforts focused on stereochemical challenges of polyhydroxylated heptane chains.

Recent pharmacological interest has driven re-examination of Zingiberaceae species, leading to improved isolation protocols for polar derivatives like this compound.

Chemical Nomenclature and Structural Identification

The IUPAC name this compound precisely defines its structure:

Spectroscopic Identification :

- ¹H NMR :

- ¹³C NMR :

| Structural Feature | NMR Signature | Reference |

|---|---|---|

| C3/C5 hydroxyls | δ 3.84–3.86 (m, 2H, H-3/H-5) | |

| C1 3,4-dihydroxyphenyl | δ 6.73 (d, J=2.0 Hz, H-2'), 6.68 (d, J=8.0 Hz, H-5') |

Significance in Natural Product Chemistry

This compound exemplifies the bioactivity-structure relationship in phenolic metabolites:

- Antioxidant Capacity : Outperforms α-tocopherol in radical scavenging assays due to four phenolic -OH groups.

- Stereochemical Complexity : The (3R,5R) configuration enhances membrane permeability compared to simpler phenolics.

- Biosynthetic Relevance : Represents a branching point in phenylpropanoid metabolism, potentially yielding cyclic derivatives through oxidative coupling.

Its isolation from medicinal plants like Curcuma comosa underscores ethnopharmacological relevance, particularly in Southeast Asian traditional medicine.

Comparison with Related Phenolic Compounds

While sharing antioxidant properties with phenolic acids, this diarylheptanoid exhibits distinct characteristics:

The extended conjugation system across the heptane chain enables unique redox behavior absent in monomeric phenolics. Unlike flavonoids, it lacks heterocyclic oxygen atoms, conferring distinct metal-chelating properties.

Properties

IUPAC Name |

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTITIJKWVRJMS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Reduction Approaches

Aldol condensation is a key strategy for constructing the heptane backbone. For example, alnustone (a natural diarylheptanoid) undergoes NaBH₄-mediated reduction to yield (R/S)-1,7-diphenylhept-4,6-dien-3-ol derivatives. This reaction proceeds in ethanol under ambient conditions, achieving 80% yield . However, selectivity challenges arise during reduction of conjugated systems, as seen in curcuminoid analogs, where Zn-mediated reduction leads to undesired cyclization products.

Key Reaction Steps:

Claisen-Schmidt Condensation and Alkylation

Claisen-Schmidt condensation is employed to synthesize linear diarylheptanoids. For instance, 2,4-pentanedione reacts with benzalacetone in the presence of KOBuᵗ to form diketone intermediates. Subsequent acylation with 3-phenylpropanoyl chloride yields modified derivatives.

Reaction Scheme:

This method highlights the importance of base catalysis (KOBuᵗ) for efficient condensation.

Challenges in Selective Reduction

Selective reduction of double bonds in curcuminoids remains problematic. For example, Zn-mediated reduction of curcuminoid derivatives leads to cyclic products (e.g., dihydrocurcumin) instead of linear alcohols. This limitation necessitates alternative reducing agents or reaction conditions to preserve linearity.

Natural Isolation and Purification

Solvent Extraction Techniques

Curcuma comosa rhizomes are a primary natural source. Extraction involves:

Yield Optimization:

Chromatographic Purification Strategies

Post-extraction purification employs silica gel chromatography with gradient elution:

Purification Workflow:

-

Crude Extract : n-Hexane fraction from Soxhlet.

-

Column Chromatography : Elution with hexane → dichloromethane → methanol.

Industrial Production Considerations

Scaling Up Synthetic Routes

Industrial synthesis leverages continuous flow reactors for reproducibility and safety. Key adaptations include:

Continuous Flow Reactor Applications

Flow chemistry minimizes reaction times and waste:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Manual | Precise (±1°C) |

| Yield | 60–80% | 70–90% (estimated) |

Data Tables

Table 1: Synthetic Methods Overview

Table 2: Isolation Methods and Conditions

| Source Plant | Solvent | Method | Yield |

|---|---|---|---|

| Curcuma comosa | n-Hexane | Soxhlet | 23.9% |

| Curcuma comosa | Ethanol | Microwave-assisted | N/A |

| Curcuma longa | Dichloromethane | Maceration | N/A |

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemical Properties and Mechanisms

The compound features multiple hydroxyl groups that contribute to its antioxidant properties. Its molecular formula is , and it has a molecular weight of 332.39 g/mol. The presence of these hydroxyl groups allows the compound to donate hydrogen atoms to neutralize free radicals, a mechanism that is crucial in preventing oxidative stress in biological systems .

Chemistry

- Antioxidant Studies : The compound serves as a model for studying antioxidant mechanisms and radical scavenging activities. Its ability to neutralize reactive oxygen species (ROS) makes it a valuable subject for research on oxidative stress mitigation.

- Synthetic Chemistry : It is utilized in organic synthesis as a precursor for developing more complex molecules due to its reactive hydroxyl groups.

Biology

- Neuroprotection : Research indicates that this compound may modulate neuronal signaling and reduce neuroinflammation, suggesting potential applications in neurodegenerative disease treatment .

- Anti-Adipogenic Activity : Preliminary studies suggest that it may inhibit adipogenesis, making it a candidate for obesity-related research .

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects highlight its potential in treating diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer. Its ability to influence signaling pathways involved in inflammation and cell survival is particularly noteworthy .

- Pharmacological Studies : The compound's interactions with various biological targets, including enzymes and receptors involved in inflammation and cell cycle regulation, have been documented. These studies provide insights into its possible role as a therapeutic agent .

Industry

- Food and Cosmetic Additives : Due to its antioxidant properties, this compound is explored for use in food preservation and cosmetic formulations to enhance product stability against oxidative degradation .

Case Studies and Research Findings

Mechanism of Action

The antioxidant activity of 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process involves the formation of stable phenoxyl radicals, which do not propagate further oxidative reactions. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Diarylheptanoids

Structural Modifications and Their Impact

Key Structural Variations :

Diarylheptanoids differ in:

Substituent groups (hydroxyl, methoxy, acetoxy).

Stereochemistry (R/S configurations).

Backbone saturation (heptane vs. heptenone).

Comparative Analysis :

Pharmacological and Industrial Relevance

- Anti-Obesity Potential: The target compound’s unique ability to balance energy metabolism (via TCA/glycolysis) and inhibit lipogenesis positions it as a lead candidate for obesity therapeutics, outperforming curcumin in efficacy .

- Commercial Availability : Priced at $625/5 mg (97% purity), it is marketed for research, highlighting its niche but growing interest .

Biological Activity

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane, commonly referred to as a diarylheptanoid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 332.39 g/mol

- CAS Number : 408324-00-5

- InChIKey : XLTITIJKWVRJMS-IAGOWNOFSA-N

The compound features multiple hydroxyl groups that contribute to its antioxidant properties and potential interactions with various biological pathways.

Antioxidant Activity

Research indicates that diarylheptanoids possess strong antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, thus protecting cells from oxidative stress. A study applying density functional theory (DFT) has shown that the structural characteristics of flavonoids, including diarylheptanoids, significantly influence their antioxidant capacity .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling. These pathways are crucial in the regulation of inflammation and immune responses .

Cytotoxicity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its cytotoxic effects are attributed to the disruption of mitochondrial function and activation of caspase pathways. Research published in the Journal of Natural Products highlighted the cytotoxic activity of related diarylheptanoids against various cancer cell lines .

Neuroprotective Properties

The compound has shown promise in neuroprotection by modulating neuronal signaling pathways. It may enhance neuronal survival under stress conditions and reduce neuroinflammation, which is beneficial for neurodegenerative diseases .

| Mechanism | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals; protects against oxidative damage. |

| Anti-inflammatory | Inhibits NF-κB and MAPK pathways; reduces cytokine production. |

| Cytotoxicity | Induces apoptosis via mitochondrial dysfunction and caspase activation. |

| Neuroprotection | Modulates neuronal signaling; reduces neuroinflammation. |

Case Studies

-

Cytotoxicity in Cancer Cells

A study evaluated the effects of diarylheptanoids on human breast cancer cells (MCF-7). Results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers . -

Antioxidant Evaluation

In a comparative study of various flavonoids, this compound exhibited superior antioxidant activity measured by DPPH radical scavenging assays, suggesting its potential as a natural antioxidant agent .

Q & A

Basic: What isolation and purification methods are recommended for obtaining high-purity 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane from natural sources?

Answer:

The compound is typically isolated from Zingiberaceae species (e.g., Kaempferia galanga or Zingiber officinale) using solvent extraction (e.g., ethanol or methanol), followed by chromatographic separation. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) is critical for purification . Purity validation (>97%) requires tandem techniques: NMR (¹H/¹³C, COSY, HMBC) for structural confirmation and HPLC-MS for quantitative assessment .

Basic: What spectroscopic and analytical techniques are essential for structural elucidation of this diarylheptanoid?

Answer:

- 1D/2D NMR : Key for assigning hydroxyl and aromatic proton environments (e.g., 3,4-dihydroxyphenyl vs. 4-hydroxyphenyl groups) and stereochemistry .

- HR-MS : Determines molecular formula (C₁₉H₂₄O₅, [M+H]⁺ = 333.1697) and fragmentation patterns .

- HPLC-DAD/UV : Validates purity and monitors degradation under storage conditions (e.g., oxidation sensitivity) .

Advanced: How does this compound modulate adipogenesis in 3T3-L1 preadipocytes, and what metabolomic approaches are used to study its effects?

Answer:

The diarylheptanoid inhibits adipogenesis by disrupting energy metabolism. A multiplatform metabolomics study revealed:

- TCA cycle suppression : Reduced citrate synthase activity and α-ketoglutarate levels.

- Lipogenesis inhibition : Downregulation of FASN and ACC1 via AMPK activation.

- Glycolysis modulation : Lowered lactate/pyruvate ratios .

Methodologically, LC-MS (for polar metabolites) and GC-MS (for fatty acids) coupled with multivariate analysis (PCA, OPLS-DA) are used to map metabolic shifts .

Advanced: What mechanistic insights explain its anti-inflammatory activity in RAW macrophages?

Answer:

The compound suppresses LPS-induced NO production (IC₅₀ = 26.98 µM) by targeting iNOS and COX-2 expression via NF-κB and MAPK pathways. Key experimental steps include:

- ELISA/qPCR : Quantify pro-inflammatory cytokines (TNF-α, IL-6).

- Western blot : Assess phosphorylation of p65 (NF-κB) and ERK/JNK (MAPK) .

- ROS assays : Measure Nrf2 activation to evaluate antioxidant synergy .

Advanced: How do structural modifications (e.g., hydroxylation, acetylation) influence its bioactivity?

Answer:

- Hydroxylation : The 3,4-dihydroxyphenyl moiety enhances antioxidant capacity by chelating Fe²⁺, critical for scavenging ROS .

- Acetylation : Diacetate derivatives (e.g., 3,5-diacetoxy analogs) improve lipid solubility, increasing cellular uptake and anti-adipogenic potency .

- Methoxy substitutions : Reduce anti-inflammatory efficacy compared to hydroxylated forms . SAR studies use semi-synthetic derivatization followed by in vitro bioassays .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

Discrepancies arise from:

- Cell model differences : 3T3-L1 vs. primary adipocytes may show divergent metabolic responses.

- Compound stability : Oxidation during storage (common in polyphenols) alters bioactivity.

- Assay conditions : Serum-free vs. serum-containing media affect bioavailability .

Standardization strategies: - Use fresh batches validated by LC-MS.

- Include positive controls (e.g., curcumin for anti-inflammatory assays).

- Report EC₅₀/IC₅₀ with 95% confidence intervals .

Advanced: What is known about the biosynthesis pathway of this diarylheptanoid in Zingiberaceae species?

Answer:

Biosynthesis likely involves:

- Phenylpropanoid pathway : Conversion of phenylalanine to cinnamic acid derivatives (e.g., 4-hydroxyphenylpyruvate).

- Polyketide synthase (PKS) : Chain elongation with malonyl-CoA to form the heptane backbone.

- Oxidative modifications : Hydroxylation at C3/C5 by cytochrome P450 enzymes .

Isotopic labeling (¹³C-glucose) and gene silencing (PKS knockdown) in rhizomes are used to validate steps .

Advanced: How to design multi-omics experiments to study its polypharmacological effects?

Answer:

A systems biology approach integrates:

- Transcriptomics : RNA-seq to identify DEGs (e.g., PPARγ, SREBP1c).

- Proteomics : SILAC labeling to quantify adipogenic markers (e.g., FABP4).

- Metabolomics : ¹H-NMR to track lipid droplets and TCA intermediates .

Network pharmacology tools (e.g., SwissTargetPrediction) prioritize targets (e.g., AMPK, NF-κB) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.